1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one
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Overview
Description
1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidinone ring, which is a four-membered lactam, and a methanesulfonyl group, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam. This step often requires the use of a base, such as sodium hydride (NaH), and a solvent like tetrahydrofuran (THF).
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA).
Attachment of the Amino Group: The amino group can be attached through a nucleophilic substitution reaction, where a suitable amine reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to enhance the compound’s reactivity, allowing it to interact with enzymes and proteins. This interaction can lead to the inhibition of specific biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1-(3-{[(1-Methanesulfonylpropan-2-yl)amino]methyl}phenyl)azetidin-2-one: shares similarities with other azetidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group enhances its reactivity, while the azetidinone ring provides structural rigidity and stability.
Properties
IUPAC Name |
1-[3-[(1-methylsulfonylpropan-2-ylamino)methyl]phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(10-20(2,18)19)15-9-12-4-3-5-13(8-12)16-7-6-14(16)17/h3-5,8,11,15H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBSHLLFMRPWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NCC1=CC(=CC=C1)N2CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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